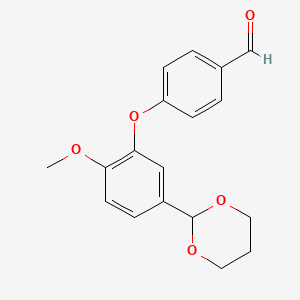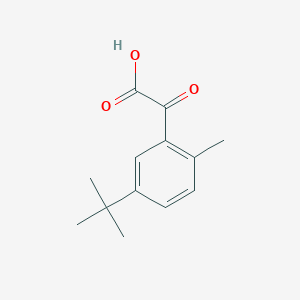![molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala-Ala-OH, also known as (S)-2-((S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid, is a dipeptide derivative used primarily in peptide synthesis. It consists of two L-alanine molecules linked by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The reaction is carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the coupling is complete .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ala-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the free amino group for further reactions.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are longer peptide chains, which can be further modified or used in various applications .
Applications De Recherche Scientifique
Fmoc-Ala-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide-based materials and biomaterials.
Mécanisme D'action
The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ala-OH: A single alanine molecule with an Fmoc group.
Fmoc-Val-OH: Valine with an Fmoc group.
Fmoc-Leu-OH: Leucine with an Fmoc group.
Uniqueness
Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides additional flexibility and stability in peptide synthesis compared to single amino acid derivatives. This makes it particularly useful in the synthesis of longer and more complex peptide chains .
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1 |
Clé InChI |
VXGGBPQPMISJCA-ABLWVSNPSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


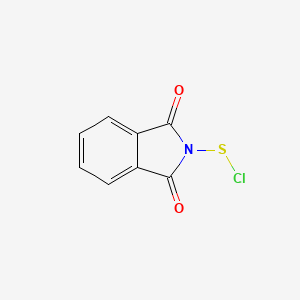
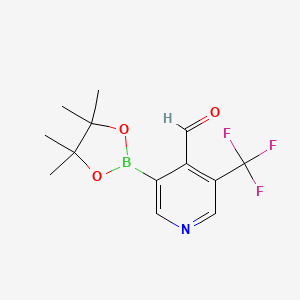
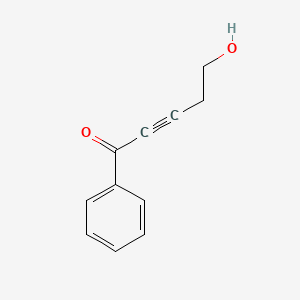
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
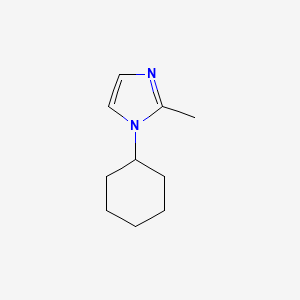
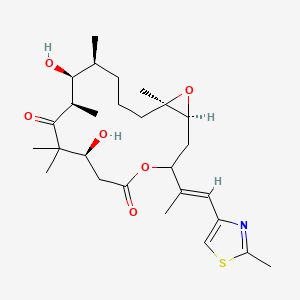
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
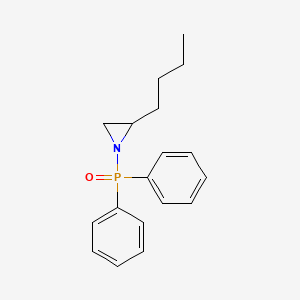
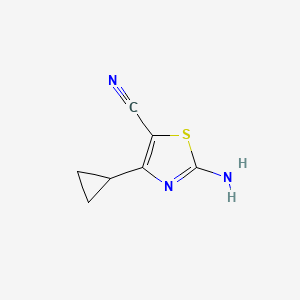
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
